molecular formula C23H20N4O2S B14928937 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928937
M. Wt: 416.5 g/mol
InChI Key: NHPOLWHJVRFBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIHYDRO-1H-INDEN-5-YL {[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER is a complex organic compound with a unique structure that combines multiple heterocyclic systems. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1H-INDEN-5-YL {[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER involves multiple steps, including the formation of the indene and triazolopyrimidine moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1H-INDEN-5-YL {[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-DIHYDRO-1H-INDEN-5-YL {[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDEN-5-YL {[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H20N4O2S/c1-13-14(2)30-23-20(13)22-25-21(26-27(22)12-24-23)19-9-8-18(29-19)11-28-17-7-6-15-4-3-5-16(15)10-17/h6-10,12H,3-5,11H2,1-2H3

InChI Key

NHPOLWHJVRFBIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC6=C(CCC6)C=C5)C

Origin of Product

United States

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